Cas no 2001442-35-7 (2-tert-butyl-5-(hydrazinylmethyl)-2H-1,2,3,4-tetrazole)

2-tert-butyl-5-(hydrazinylmethyl)-2H-1,2,3,4-tetrazole is a versatile organic compound with significant advantages in chemical synthesis. Its unique structure enables effective participation in various reactions, such as condensation and cyclocondensation, due to its tetrazole ring and substituted alkyl group. This compound exhibits high stability and reactivity, making it a valuable tool for the development of novel organic compounds and pharmaceuticals.
2-tert-butyl-5-(hydrazinylmethyl)-2H-1,2,3,4-tetrazole structure
2001442-35-7 structure
商品名:2-tert-butyl-5-(hydrazinylmethyl)-2H-1,2,3,4-tetrazole
CAS番号:2001442-35-7
MF:C6H14N6
メガワット:170.215559482574
CID:6288161
PubChem ID:165778519

2-tert-butyl-5-(hydrazinylmethyl)-2H-1,2,3,4-tetrazole 化学的及び物理的性質

名前と識別子

    • 2-tert-butyl-5-(hydrazinylmethyl)-2H-1,2,3,4-tetrazole
    • 2001442-35-7
    • EN300-1676632
    • インチ: 1S/C6H14N6/c1-6(2,3)12-10-5(4-8-7)9-11-12/h8H,4,7H2,1-3H3
    • InChIKey: LICVXUYBGFWZCO-UHFFFAOYSA-N
    • ほほえんだ: N1(C(C)(C)C)N=NC(CNN)=N1

計算された属性

  • せいみつぶんしりょう: 170.12799447g/mol
  • どういたいしつりょう: 170.12799447g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 142
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 81.6Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.3

2-tert-butyl-5-(hydrazinylmethyl)-2H-1,2,3,4-tetrazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1676632-2.5g
2-tert-butyl-5-(hydrazinylmethyl)-2H-1,2,3,4-tetrazole
2001442-35-7
2.5g
$1650.0 2023-09-20
Enamine
EN300-1676632-1.0g
2-tert-butyl-5-(hydrazinylmethyl)-2H-1,2,3,4-tetrazole
2001442-35-7
1g
$1515.0 2023-06-04
Enamine
EN300-1676632-0.05g
2-tert-butyl-5-(hydrazinylmethyl)-2H-1,2,3,4-tetrazole
2001442-35-7
0.05g
$707.0 2023-09-20
Enamine
EN300-1676632-0.1g
2-tert-butyl-5-(hydrazinylmethyl)-2H-1,2,3,4-tetrazole
2001442-35-7
0.1g
$741.0 2023-09-20
Enamine
EN300-1676632-10g
2-tert-butyl-5-(hydrazinylmethyl)-2H-1,2,3,4-tetrazole
2001442-35-7
10g
$3622.0 2023-09-20
Enamine
EN300-1676632-1g
2-tert-butyl-5-(hydrazinylmethyl)-2H-1,2,3,4-tetrazole
2001442-35-7
1g
$842.0 2023-09-20
Enamine
EN300-1676632-0.5g
2-tert-butyl-5-(hydrazinylmethyl)-2H-1,2,3,4-tetrazole
2001442-35-7
0.5g
$809.0 2023-09-20
Enamine
EN300-1676632-5.0g
2-tert-butyl-5-(hydrazinylmethyl)-2H-1,2,3,4-tetrazole
2001442-35-7
5g
$4391.0 2023-06-04
Enamine
EN300-1676632-0.25g
2-tert-butyl-5-(hydrazinylmethyl)-2H-1,2,3,4-tetrazole
2001442-35-7
0.25g
$774.0 2023-09-20
Enamine
EN300-1676632-10.0g
2-tert-butyl-5-(hydrazinylmethyl)-2H-1,2,3,4-tetrazole
2001442-35-7
10g
$6512.0 2023-06-04

2-tert-butyl-5-(hydrazinylmethyl)-2H-1,2,3,4-tetrazole 関連文献

2-tert-butyl-5-(hydrazinylmethyl)-2H-1,2,3,4-tetrazoleに関する追加情報

Introduction to 2-tert-butyl-5-(hydrazinylmethyl)-2H-1,2,3,4-tetrazole (CAS No. 2001442-35-7)

2-tert-butyl-5-(hydrazinylmethyl)-2H-1,2,3,4-tetrazole (CAS No. 2001442-35-7) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of tetrazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of 2-tert-butyl-5-(hydrazinylmethyl)-2H-1,2,3,4-tetrazole make it a promising candidate for various pharmacological studies.

The chemical structure of 2-tert-butyl-5-(hydrazinylmethyl)-2H-1,2,3,4-tetrazole consists of a tetrazole ring with a tert-butyl group and a hydrazinylmethyl substituent. The tert-butyl group provides steric hindrance and enhances the stability of the molecule, while the hydrazinylmethyl group introduces additional reactivity and functional versatility. These structural characteristics contribute to the compound's potential as a lead molecule in drug discovery.

Recent studies have explored the biological activities of 2-tert-butyl-5-(hydrazinylmethyl)-2H-1,2,3,4-tetrazole. One notable area of research is its potential as an anti-inflammatory agent. In vitro assays have demonstrated that this compound exhibits significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that 2-tert-butyl-5-(hydrazinylmethyl)-2H-1,2,3,4-tetrazole could be a valuable candidate for the treatment of inflammatory diseases.

In addition to its anti-inflammatory properties, 2-tert-butyl-5-(hydrazinylmethyl)-2H-1,2,3,4-tetrazole has shown promise in neuropharmacology. Preclinical studies have indicated that this compound can cross the blood-brain barrier and exhibit neuroprotective effects. Specifically, it has been found to reduce oxidative stress and prevent neuronal cell death in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

The pharmacokinetic profile of 2-tert-butyl-5-(hydrazinylmethyl)-2H-1,2,3,4-tetrazole has also been investigated. Studies have shown that it has favorable oral bioavailability and a reasonable half-life in vivo. These properties make it suitable for further development as an orally administered therapeutic agent. Moreover, its low toxicity in animal models suggests that it may have a favorable safety profile.

In the context of drug development, the synthetic accessibility of 2-tert-butyl-5-(hydrazinylmethyl)-2H-1,2,3,4-tetrazole is another important consideration. The compound can be synthesized through a series of well-established chemical reactions, making it amenable to large-scale production. This synthetic route involves the reaction of tert-butyl acetylene with azide to form the tetrazole ring followed by functionalization with the hydrazinylmethyl group.

The potential applications of 2-tert-butyl-5-(hydrazinylmethyl)-2H-1,2,3,4-tetrazole extend beyond its direct therapeutic use. It can also serve as a valuable tool in chemical biology research. For instance, its ability to modulate specific biological pathways makes it useful for probing cellular mechanisms and identifying new targets for drug discovery.

In conclusion, 2-tert-butyl-5-(hydrazinylmethyl)-2H-1,2,3,4-tetrazole (CAS No. 2001442-35-7) is a multifaceted compound with promising biological activities and therapeutic potential. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further investigation in both academic and industrial settings. As research in this area continues to advance, it is likely that new insights into the mechanisms of action and potential applications of this compound will emerge.

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